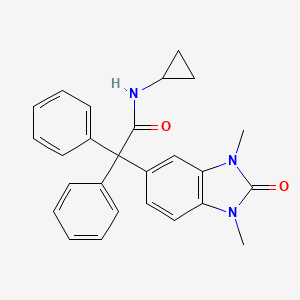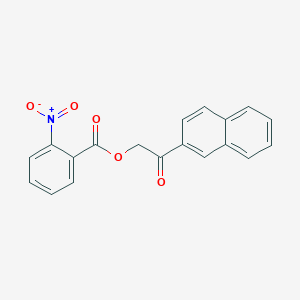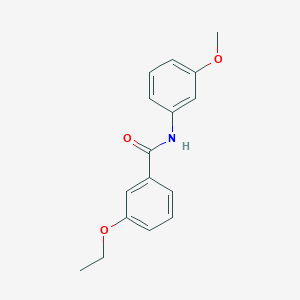![molecular formula C17H22N2OS B5720429 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields. MeOPP is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood. However, it has been suggested that 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been shown to interact with several receptor subtypes, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine exhibits potent and selective pharmacological effects, making it a valuable tool for investigating the role of various neurotransmitter systems in the brain. However, one limitation of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One potential area of research is the development of novel drugs based on 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine for the treatment of various neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. Moreover, the development of new synthetic methods for 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may lead to the discovery of new derivatives with improved pharmacological properties.
Méthodes De Synthèse
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(3-methoxyphenyl)piperazine with 3-methyl-2-thiophenemethyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine with high purity.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-14-6-11-21-17(14)13-18-7-9-19(10-8-18)15-4-3-5-16(12-15)20-2/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNSACBNPOKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414267 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
